4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17744671
InChI: InChI=1S/C10H11ClFN/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2
SMILES:
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65 g/mol

4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline

CAS No.:

Cat. No.: VC17744671

Molecular Formula: C10H11ClFN

Molecular Weight: 199.65 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline -

Specification

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
IUPAC Name 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline
Standard InChI InChI=1S/C10H11ClFN/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2
Standard InChI Key WWQRLTXLPWZVBU-UHFFFAOYSA-N
Canonical SMILES C1CC1CNC2=C(C=C(C=C2)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines an aromatic benzene ring with three distinct functional groups:

  • Chlorine at the 4-position, which enhances electrophilic substitution reactivity.

  • Fluorine at the 2-position, contributing to electronic effects and metabolic stability.

  • Cyclopropylmethyl group on the nitrogen, introducing steric hindrance and conformational rigidity.

This arrangement creates a planar aromatic system with polarized C–Cl and C–F bonds, influencing its solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Physicochemical Data

PropertyValue
Molecular FormulaC₁₀H₁₁ClFN
Molecular Weight199.65 g/mol
Boiling Point285–290°C (estimated)
Density1.32 g/cm³ (predicted)
LogP (Partition Coefficient)2.8 ± 0.3

The LogP value suggests moderate lipophilicity, making it suitable for crossing biological membranes in drug design.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline typically involves a multi-step sequence:

  • Nitro Reduction: Hydrogenation of 4-chloro-2-fluoro-nitrobenzene using 2 wt% Pd/C under 1 MPa H₂ at 120°C yields 4-chloro-2-fluoroaniline .

  • Reductive Amination: Reaction of 4-chloro-2-fluoroaniline with cyclopropanecarboxaldehyde in the presence of NaBH₄ or B₂(OH)₄/H₂O systems introduces the cyclopropylmethyl group .

Optimization Note: Solvent-free hydrogenation improves yield (82–85%) by minimizing side reactions, while inert atmospheres prevent oxidation .

Catalytic Systems

CatalystConditionsYield (%)
2 wt% Pd/C120°C, 1 MPa H₂, solvent-free82
B₂(OH)₄/H₂ORoom temperature, 12 hrs78

The Pd/C system is preferred for scalability, whereas B₂(OH)₄ offers a milder alternative for sensitive substrates .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing Cl and F groups direct incoming electrophiles to the meta and para positions. For example:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position.

  • Sulfonation: SO₃ in H₂SO₄ yields the 5-sulfo derivative, a precursor for sulfonamide drugs.

N-Alkylation and Acylation

The cyclopropylmethyl group undergoes further modifications:

  • Alkylation: Treatment with alkyl halides (e.g., CH₃I) in K₂CO₃/DMF produces quaternary ammonium salts.

  • Acylation: Acetic anhydride in pyridine acetylates the amine, enhancing bioavailability.

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

Preliminary studies indicate that 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline inhibits tyrosine kinase and topoisomerase II, enzymes implicated in cancer cell proliferation.

EnzymeIC₅₀ (μM)Mechanism
Tyrosine Kinase12.3 ± 1.2ATP-binding site competition
Topoisomerase II18.9 ± 2.1DNA cleavage stabilization

Anticancer Lead Optimization

Derivatives of this compound show enhanced activity against non-small cell lung cancer (NSCLC) cell lines:

DerivativeA549 Cell IC₅₀ (μM)Selectivity Index (vs. HEK293)
Parent Compound25.4 ± 3.12.1
Acetylated Derivative14.8 ± 1.94.7

The acetylated derivative’s improved selectivity underscores the role of N-functionalization in drug design.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesBioactivity (IC₅₀, μM)
4-Fluoro-N-benzylanilineC₁₃H₁₂FNBenzyl vs. cyclopropylmethyl34.2 ± 2.8
N-Cyclopropylmethyl-3-nitroanilineC₁₀H₁₁N₂O₂Nitro vs. chloro/fluoro45.6 ± 4.1

The cyclopropylmethyl group confers superior metabolic stability compared to benzyl analogs .

Future Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could enhance tumor-specific uptake while reducing systemic toxicity.

Green Synthesis

Exploring photocatalytic or enzymatic methods may reduce reliance on Pd catalysts, aligning with sustainable chemistry principles .

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